N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the cyclopentanecarboxamide group . Industrial production methods often utilize efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is unique due to its specific structure and functional groups. Similar compounds include:
1H-benzimidazole: A simpler structure with similar pharmacological activities.
2-phenylbenzimidazole: Another derivative with comparable biological properties.
Cyclopentanecarboxamide derivatives: Compounds with similar functional groups but different core structures.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(13-6-1-2-7-13)20-15-9-5-8-14(12-15)18-21-16-10-3-4-11-17(16)22-18/h3-5,8-13H,1-2,6-7H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZKEXKNMCXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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